2-Methyl-1,3-benzoxazole-5-carbonyl chloride

Description

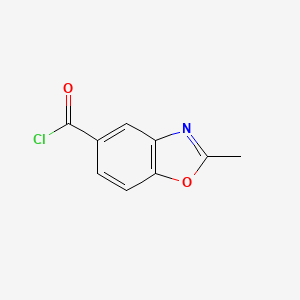

2-Methyl-1,3-benzoxazole-5-carbonyl chloride is a heterocyclic acyl chloride featuring a benzoxazole core (a fused benzene and oxazole ring system). The oxazole ring contains oxygen at position 1 and nitrogen at position 3, with a methyl substituent at position 2 and a carbonyl chloride group at position 5. This structure confers high reactivity due to the electron-withdrawing nature of the carbonyl chloride, making it a potent acylating agent in organic synthesis.

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCIPGIOQKSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664810 | |

| Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444777-18-8 | |

| Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonyl chloride typically involves the reaction of 2-methyl-1,3-benzoxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows: [ \text{2-Methyl-1,3-benzoxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzoxazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-1,3-benzoxazole-5-carboxylic acid.

Reduction: It can be reduced to form 2-Methyl-1,3-benzoxazole-5-methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

2-Methyl-1,3-benzoxazole-5-carboxylic acid: Formed from hydrolysis.

2-Methyl-1,3-benzoxazole-5-methanol: Formed from reduction.

Scientific Research Applications

2-Methyl-1,3-benzoxazole-5-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-methyl-1,3-benzoxazole-5-carbonyl chloride, enabling comparative analysis of their properties and reactivities:

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Heterocycle Core :

- Benzoxazole vs. Thiazole : The benzoxazole ring (oxygen and nitrogen) in the target compound is more electron-deficient than the thiazole ring (sulfur and nitrogen) due to oxygen’s higher electronegativity. This enhances the electrophilicity of the carbonyl chloride group in this compound compared to its thiazole analogs .

Functional Group :

- Carbonyl Chloride vs. Sulfonyl Chloride : Carbonyl chlorides (as in the target compound and 5-methyl-1,3-thiazole-2-carbonyl chloride) are typically more reactive toward nucleophiles (e.g., amines, alcohols) than sulfonyl chlorides, which form stable sulfonamides or sulfonate esters .

However, in sulfonyl chlorides (e.g., 2-methyl-1,3-thiazole-5-sulfonyl chloride), steric effects may dominate due to the bulkier sulfonyl group .

Applications :

- Thiazole-based carbonyl chlorides (e.g., 5-methyl-1,3-thiazole-2-carbonyl chloride) are often employed in peptide synthesis, whereas sulfonyl chlorides are utilized in sulfonylation reactions for drug development . The benzoxazole analog may find niche applications in specialized acylations or polymer chemistry.

Research Findings and Limitations

- Reactivity Trends : Sulfur-containing thiazoles (e.g., 2-methyl-1,3-thiazole-5-sulfonyl chloride) exhibit distinct solubility profiles in organic solvents compared to oxygen-containing benzoxazoles, impacting their reaction conditions .

- Data Gaps: No direct studies on this compound are cited in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

2-Methyl-1,3-benzoxazole-5-carbonyl chloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and research findings related to its potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its reactive carbonyl chloride group. This functional group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to significant modifications in their activity. The compound interacts with various biomolecules, influencing cellular processes through:

- Enzyme Inhibition : It can inhibit specific enzymes by covalently binding to active site residues, thereby blocking substrate access.

- Gene Expression Modulation : The compound may affect gene expression by interacting with transcription factors or DNA-binding proteins, altering the transcriptional activity of target genes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Benzoxazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies have reported that derivatives similar to this compound demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, and antifungal activity comparable to standard drugs like voriconazole against Aspergillus niger .

Anticancer Properties

The compound has been investigated for its cytotoxic effects on multiple cancer cell lines. Research has demonstrated its ability to induce apoptosis in breast cancer cells (e.g., MCF-7, MDA-MB-231), lung cancer cells (e.g., A549), and prostate cancer cells (e.g., PC3) . Table 1 summarizes the cytotoxic effects observed in various studies.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.4 | Bernard et al. 2014 |

| A549 | 22.3 | Kakkar et al. 2018 |

| PC3 | 18.7 | Reddy et al. 2016 |

The biochemical properties of this compound are crucial for understanding its biological activity:

- Covalent Bond Formation : The carbonyl chloride group can react with amino groups on proteins to form stable amide bonds, potentially modifying enzyme functions .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular nucleophiles .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various benzoxazole derivatives against Escherichia coli and Bacillus subtilis. Compounds derived from this compound exhibited notable inhibitory concentrations .

- Cancer Cell Line Testing : In vitro studies on breast and lung cancer cell lines revealed that treatment with this compound resulted in significant cell death and reduced viability compared to controls .

Dosage and Temporal Effects

The effects of this compound vary significantly with dosage:

- Low Doses : May enhance enzyme activity or modulate metabolic pathways beneficially.

- High Doses : Can lead to toxic effects such as oxidative stress and cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.